

# CAS number and chemical identifiers for (S)-3-hydroxypiperidin-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-3-hydroxypiperidin-2-one

Cat. No.: B1312134

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## (S)-3-Hydroxypiperidin-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **(S)-3-hydroxypiperidin-2-one**, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document covers its chemical identity, synthesis methodologies, and a summary of the known biological activities of related piperidinone derivatives, offering valuable insights for researchers in the field.

## Core Chemical Information

**(S)-3-hydroxypiperidin-2-one** is a chiral lactam with the chemical formula  $C_5H_9NO_2$  and a molecular weight of 115.13 g/mol <sup>[1]</sup> Its unique structural features, including a stereocenter and a hydrophilic functional group, make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

## Chemical Identifiers

For unambiguous identification and database searching, the following identifiers are associated with **(S)-3-hydroxypiperidin-2-one**:

Identifier	Value
CAS Number	74954-71-5[1]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub> [1]
Molecular Weight	115.13 g/mol [1]
IUPAC Name	(3S)-3-hydroxypiperidin-2-one
Synonyms	(S)-3-hydroxy-2-piperidone, (3S)-3-Hydroxy-2-piperidinone[1]

## Physicochemical Properties

Property	Value
Melting Point	144-146 °C
Storage Temperature	2-8 °C[1]
Appearance	Off-white powder[1]

## Synthesis and Experimental Protocols

The enantioselective synthesis of **(S)-3-hydroxypiperidin-2-one** is crucial for its application in chiral drug development. While direct synthesis protocols are not extensively detailed in publicly available literature, its preparation can be inferred from the synthesis of its key precursor, (S)-3-hydroxypiperidine, followed by an oxidation/lactamization step.

### Synthesis of the Precursor: (S)-3-Hydroxypiperidine

Two primary routes for the enantioselective synthesis of (S)-3-hydroxypiperidine and its protected derivatives have been described: chemical resolution and enzymatic methods.

#### 1. Chemical Synthesis and Resolution:

A common approach involves the hydrogenation of 3-hydroxypyridine to produce racemic 3-hydroxypiperidine. The racemic mixture is then resolved using a chiral resolving agent, such as

D-pyroglutamic acid, to isolate the desired (S)-enantiomer. The resulting diastereomeric salt can be separated, and the (S)-3-hydroxypiperidine is subsequently liberated.[2]

Experimental Protocol: Synthesis of Racemic 3-Hydroxypiperidine[2]

- Reaction: Hydrogenation of 3-hydroxypyridine.
- Catalyst: 5% Rhodium on Carbon (Rh/C).
- Solvent: Water.
- Conditions: Hydrogen pressure of 5 MPa at 90 °C for 48 hours.
- Work-up: After cooling and filtration to remove the catalyst, the filtrate is concentrated under reduced pressure. The residue is then distilled under vacuum to yield 3-hydroxypiperidine.

## 2. Enzymatic Synthesis:

Enzymatic methods offer a highly stereoselective route to chiral alcohols. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a protected precursor, can be achieved through the asymmetric reduction of N-Boc-3-piperidone using ketoreductases or whole-cell biocatalysts like *E. coli* expressing both a ketoreductase and a glucose dehydrogenase for cofactor regeneration.[3][4]

Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone[3]

- Enzymes: Co-expressed ketoreductase and glucose dehydrogenase in *E. coli*.
- Substrate: N-Boc-3-piperidone.
- Cofactor: NADP<sup>+</sup>.
- Reaction Buffer: 100 mmol·L<sup>-1</sup> PBS buffer (pH 6.5).
- Temperature: 35 °C.
- Reaction Time: 24 hours.
- Outcome: High conversion (>99%) to (S)-N-Boc-3-hydroxypiperidine with high optical purity.

## Final Step: Oxidation to (S)-3-Hydroxypiperidin-2-one

The conversion of (S)-3-hydroxypiperidine to **(S)-3-hydroxypiperidin-2-one** involves the selective oxidation of the secondary amine to a lactam. This transformation can be conceptually represented as follows:



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Caption: Conceptual pathway for the synthesis of the target compound.

While specific reagents for this step are not detailed in the available literature for this exact substrate, general methods for the oxidation of cyclic amines to lactams could be applicable.

## Potential Biological Activity and Therapeutic Relevance

Although no specific biological activity or signaling pathway involvement has been reported for **(S)-3-hydroxypiperidin-2-one** itself, the broader class of piperidine and piperidin-2-one derivatives has shown significant pharmacological potential in various therapeutic areas.

### Anti-inflammatory and Cytotoxic Properties

Derivatives of piperidin-2-one have been investigated for their anti-inflammatory and cytotoxic activities. For example, certain 2-piperidone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6. Some compounds have also demonstrated neuroprotective effects by preventing neuronal cell death mediated by microglia activation. Furthermore, various piperidin-2-one analogs have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

### Alzheimer's Disease Research

A series of novel 2-piperidone derivatives have been designed and evaluated as potential agents for the treatment of Alzheimer's disease. These compounds have shown the ability to

inhibit the self-aggregation of  $\beta$ -amyloid (A $\beta$ ) peptides, a key pathological hallmark of the disease.

The diverse biological activities observed in related piperidinone structures suggest that **(S)-3-hydroxypiperidin-2-one** could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and pharmacological profile.

## Conclusion

**(S)-3-hydroxypiperidin-2-one** is a chiral molecule with potential applications in drug discovery. While detailed protocols for its direct synthesis and specific biological activities are yet to be fully elucidated in the public domain, this guide provides a comprehensive overview of its chemical properties, established synthetic routes for its precursors, and the promising therapeutic potential of the broader piperidin-2-one chemical class. This information serves as a valuable resource for researchers and scientists working on the development of novel therapeutics.

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- To cite this document: BenchChem. [CAS number and chemical identifiers for (S)-3-hydroxypiperidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1312134#cas-number-and-chemical-identifiers-for-s-3-hydroxypiperidin-2-one\]](https://www.benchchem.com/product/b1312134#cas-number-and-chemical-identifiers-for-s-3-hydroxypiperidin-2-one)

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